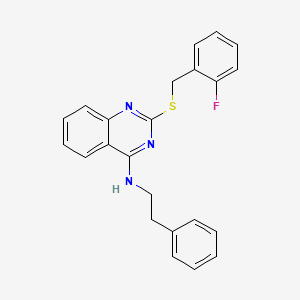

2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolin-4-amine is a type of chemical compound known as a quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . The “2-((2-fluorobenzyl)thio)-N-phenethyl” part of the molecule suggests that it has a fluorobenzyl group attached to the 2-position of the quinazoline ring via a sulfur atom, and a phenethyl group attached to the nitrogen atom of the quinazoline .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a fluorobenzyl group, and a phenethyl group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinazoline ring, the fluorobenzyl group, and the phenethyl group . The sulfur atom linking the fluorobenzyl group to the quinazoline ring could potentially be a site of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Synthesis and Anti-tubercular Activity

The 2,4-diaminoquinazoline class, which includes molecules structurally related to 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine, has been identified as effective inhibitors of Mycobacterium tuberculosis growth. A comprehensive evaluation of this series revealed its potential as a lead candidate for tuberculosis drug discovery. Systematic examination of the molecule segments highlighted key activity determinants, including the benzylic amine at the 4-position and the piperidine at the 2-position. Notably, a representative compound showed bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating its potential for further development as a tuberculosis treatment (Odingo et al., 2014).

Intermolecular Interactions and Structural Analysis

Research into the intermolecular interactions of 1,2,4-triazole derivatives, which share a similar fluoro derivative characteristic with 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine, has provided insights into the structural and energetic aspects of such molecules. The study focused on crystallization behavior, thermal techniques, and quantum mechanical calculations to understand the nature of lp⋯π interactions. These insights are crucial for designing molecules with specific biological activities or chemical properties (Shukla et al., 2014).

Synthesis of Quinazoline and Perimidine Derivatives

A novel reaction involving 2-aminobenzophenone and thiourea has been developed, leading to the synthesis of 4-phenylquinazoline and perimidine derivatives. This process is facilitated by the generation of sulfur-containing reducing agents, which reduce intermediate compounds to their final forms. This method's applicability to a range of β-amino ketones highlights its potential for synthesizing a variety of quinazoline derivatives, including those related to 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine (Wang et al., 2014).

Antifolate Activity and Enzyme Inhibition

Quinazoline derivatives have been studied for their antifolate activity, particularly as inhibitors of the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis. Modifications to the quinazoline structure, such as heterocyclic benzoyl ring alterations, have been explored to enhance this inhibitory activity. This research suggests the potential of quinazoline derivatives, including 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine, in the development of new anticancer drugs by targeting specific enzymes involved in cell proliferation (Marsham et al., 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3S/c24-20-12-6-4-10-18(20)16-28-23-26-21-13-7-5-11-19(21)22(27-23)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTYCLRGXXOGNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2431076.png)

![tert-butyl (1R,5S,6R)-6-(2-chloropyridine-4-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2431078.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2431081.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2431083.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)

![2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2431085.png)

![tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2431092.png)